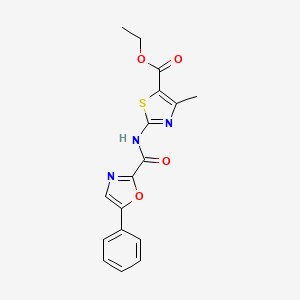

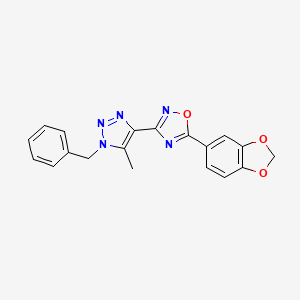

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

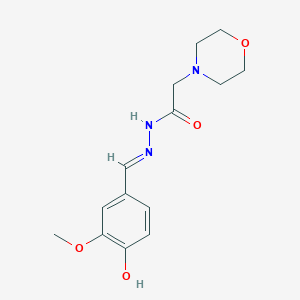

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate is a versatile chemical compound with diverse scientific applications. It is related to the class of 2-aminothiazoles, which are significant organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with substituted carbonyl chlorides at 0 °C . The yield and purity of the synthesized compounds can vary depending on the specific conditions and reactants used.Molecular Structure Analysis

The molecular structure of related compounds has been characterized by techniques such as mass spectra, 1H NMR, 13C NMR, and single X-Ray diffraction analysis . These techniques provide detailed information about the atomic arrangement and chemical bonds in the molecule.科学的研究の応用

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been explored for their antimicrobial properties. For instance, synthetic modifications of this derivative have demonstrated significant antimicrobial activities against various strains of bacteria and fungi. The structure-activity relationships (SAR) of these molecules were studied using 3D QSAR analysis, which provided insights into their antimicrobial potency (Desai, Bhatt, & Joshi, 2019). Additionally, the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from related chemical structures, showed notable antimicrobial activity, highlighting the compound's relevance in drug design and development (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antitumor Activities

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate and its derivatives have shown potential in anticancer research. Novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety were synthesized and evaluated as potent anticancer agents, with some compounds exhibiting significant activity against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Moreover, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity, demonstrating potential anticancer effects across various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

Synthetic Utility

The compound and its related derivatives are valuable in synthetic chemistry, facilitating the development of various heterocyclic compounds. For example, the photolysis of related carboxylate esters in the presence of thioamides yields thiazole-5-carboxylate esters, showcasing a method for synthesizing 2-substituted thiazole derivatives (Fong, Janowski, Prager, & Taylor, 2004). This highlights the compound's role in the synthesis of novel chemical entities with potential biological activities.

作用機序

While the specific mechanism of action for Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate is not mentioned in the search results, related compounds have shown promising neuroprotective and anti-inflammatory properties . These effects were observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

Safety information for related compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with any chemical, appropriate safety precautions should be taken when handling and storing Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate.

将来の方向性

The future research directions for Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate and related compounds could involve further exploration of their potential therapeutic roles. For example, the neuroprotective and anti-inflammatory properties of related compounds suggest potential applications in the treatment of neurodegenerative diseases .

特性

IUPAC Name |

ethyl 4-methyl-2-[(5-phenyl-1,3-oxazole-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-3-23-16(22)13-10(2)19-17(25-13)20-14(21)15-18-9-12(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZFDCPWKYUCIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-(5-phenyloxazole-2-carboxamido)thiazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)